molecular formula C18H20ClN3O3S B2385907 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396794-47-0

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2385907
CAS No.: 1396794-47-0
M. Wt: 393.89
InChI Key: WGKKHDRSWTXZEH-UHFFFAOYSA-N
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Description

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a nicotinoylpiperidinyl moiety, and a benzenesulfonamide structure

Mechanism of Action

Target of Action

Similar compounds have shown anticancer activity against various cell lines , suggesting that this compound might also target cancer cells.

Mode of Action

It is known that similar compounds can induce apoptosis in cancer cells

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it is possible that this compound could affect pathways related to cell proliferation and survival.

Pharmacokinetics

Similar compounds have been found to undergo first-phase oxidation reactions in human liver microsomes , which could impact their bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-nicotinoylpiperidin-4-yl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-3-5-17(6-4-16)26(24,25)21-12-14-7-10-22(11-8-14)18(23)15-2-1-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKKHDRSWTXZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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